beta-Norcoralydine

RNase L Antiviral innate immunity Protein synthesis inhibition

beta-Norcoralydine (syn. xylopinine, S-(-)-xylopinine, l-xylopinine, O-methylgovanine) is a tetrahydroprotoberberine (THPB) alkaloid with the molecular formula C₂₁H₂₅NO₄ and a molecular weight of 355.43 g/mol.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 523-02-4
Cat. No. B1679856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Norcoralydine
CAS523-02-4
SynonymsNorcoralydine;  l-Xylopinine;  NSC 23898;  NSC-23898;  NSC23898;  S-(-)-Xylopinine;  O-Methylgovanine; 
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC
InChIInChI=1S/C21H25NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h8-11,17H,5-7,12H2,1-4H3/t17-/m0/s1
InChIKeyYOAUKNYXWBTMMF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





beta-Norcoralydine (CAS 523-02-4) for Scientific Procurement: Compound Class, Identity, and Sourcing Baseline


beta-Norcoralydine (syn. xylopinine, S-(-)-xylopinine, l-xylopinine, O-methylgovanine) is a tetrahydroprotoberberine (THPB) alkaloid with the molecular formula C₂₁H₂₅NO₄ and a molecular weight of 355.43 g/mol [1]. It belongs to the protoberberine alkaloid class (ClassyFire: Protoberberine alkaloids and derivatives) and is characterized by a tetracyclic skeleton bearing four methoxy substituents at positions 2, 3, 10, and 11 [2]. The compound possesses a stereogenic center at C-13a; the naturally occurring enantiomer is the (S)-(-)-form (CAS 523-02-4), while the racemate (±)-norcoralydine is also referenced under CAS 6872-27-1 . beta-Norcoralydine has been isolated from multiple plant species including Stephania rotunda, Xylopia discreta, and Phellodendron amurense, and has been prepared via both semisynthetic and total synthetic routes [3].

Why Tetrahydroprotoberberine Alkaloids Cannot Be Interchanged: The Case for Specifying beta-Norcoralydine


Tetrahydroprotoberberine (THPB) alkaloids share a common tetracyclic scaffold but diverge significantly in their substitution patterns, stereochemistry, and resultant biological activity profiles. Within the THPB class, even minor structural variations produce functionally distinct compounds: tetrahydropalmatine (THP) is primarily a dopamine receptor antagonist with sedative-tranquilizing properties, whereas xylopinine (beta-norcoralydine) acts as a neuromuscular blocking agent and adrenergic alpha-blocker with a markedly different pharmacodynamic signature [1]. Furthermore, within the xylopinine scaffold itself, stereochemistry is a critical determinant of activity — the naturally occurring (S)-enantiomer displays pronounced stereoselectivity in vivo compared to the (R)-enantiomer, and the (R)-cis-(S)-cis configuration of norcoralydine methiodide derivatives governs neuromuscular blocking potency [2]. The reduction of the protoberberine core (as in THPBs) versus the oxidized protoberberinium form (as in berberine) further results in substantial activity loss in antimicrobial contexts, underscoring that oxidation state alone cannot serve as a proxy for functional interchangeability [3]. These multi-dimensional differentiation factors — encompassing enantiomeric form, ring oxidation state, methoxy substitution pattern, and quaternary derivatization — render generic substitution among THPBs scientifically unsound without direct comparative data for the specific endpoint of interest.

beta-Norcoralydine (523-02-4) Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


RNase L Activation: Nanomolar Potency (IC₅₀ 2.30 nM) in a Mechanism Distinct from Class-Level THPB Activities

beta-Norcoralydine (tested as l-norcoralydine) activates RNase L (2-5A-dependent ribonuclease) with an IC₅₀ of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This sub-nanomolar to low nanomolar potency against RNase L represents a mechanism of action that is distinct from the dopamine receptor antagonism of tetrahydropalmatine, the neuromuscular blockade of norcoralydine methiodides, or the antimicrobial activity of protoberberine salts. While no direct head-to-head RNase L activation data were identified for other THPBs, this target engagement profile is not shared by the primary pharmacological activities reported for tetrahydropalmatine, cepharanthine, or berberine, making it a differentiating feature for applications in innate immunity research.

RNase L Antiviral innate immunity Protein synthesis inhibition

Neuromuscular Blockade Stereoselectivity: (R)-cis-(S)-Cis Configuration Required for Optimal Activity

The neuromuscular blocking activity of norcoralydine is exquisitely stereospecific. Studies of norcoralydine methiodide diastereomers demonstrated that the single isomer possessing the (R)-cis-(S)-Cis configuration produces the optimal neuromuscular blockade, with other diastereomeric forms exhibiting reduced potency [1]. This stereochemical requirement was further corroborated by deuterium-labeling studies: replacement of hydrogen by deuterium at specific positions (C-8 and C-13a) in the (R)-cis series led to considerable enhancement of neuromuscular blocking potency in animal models, particularly for (R)-cis-norcoralydine trideuteriomethiodide and its C-8 and C-13a deuterated analogs [2]. The stereochemical dependence of activity at the cation-binding anionic receptor subsite was mapped to the front right-hand upper, front right-hand lower (C8-HA), and front left-hand upper (C13a-H) octants of the cis-compounds [2]. This level of stereochemical precision in activity is not a general feature of all THPB alkaloids and constitutes a procurement-relevant differentiation for neuromuscular pharmacology research.

Neuromuscular blocking agents Stereoselectivity Quaternary methiodide derivatives

Cytotoxicity Profile: beta-Norcoralydine is Functionally Distinct from Co-Occurring Alkaloid Cepharanthine in Cancer Cell Lines

In a direct comparative study of three major alkaloids isolated from Stephania rotunda tuber, cepharanthine (1) exerted potent cytotoxicity against colon cancer (HT29, LS174T, SW620) and hepatoma (HepG2) cell lines with IC₅₀ values between 2.4 and 5.3 μM, while both tetrahydropalmatine (2) and xylopinine (beta-norcoralydine) (3) displayed only weak cytotoxicity in the same MTT assay panel [1]. This direct head-to-head comparison demonstrates that despite co-occurrence in the same plant source, xylopinine is functionally distinct from cepharanthine in cytotoxicity-based applications. The weak cytotoxicity of xylopinine is a procurement-relevant characteristic: it indicates that xylopinine is unsuitable as a direct cytotoxic anticancer lead but may be advantageous in applications where cytotoxicity needs to be minimized (e.g., immunomodulatory or differentiation-inducing studies).

Cytotoxicity Cancer cell lines Stephania rotunda alkaloids

Adrenolytic Activity Without Neuronal Noradrenaline Depletion: Differentiated Mechanism from Reserpine and Tetrabenazine

Despite close structural resemblance to reserpine and tetrabenazine — agents that deplete neuronal catecholamine stores — xylopinine does not affect brain noradrenaline content, and its pharmacological effects are not modified by pretreatment with monoamine oxidase inhibitors [1]. In anesthetized dogs, xylopinine produces a long-lasting fall in blood pressure with peripheral adrenolytic and sympatholytic effects, and it depresses or reverses the pressor response induced by epinephrine or norepinephrine [2]. The l-isomer (beta-norcoralydine) produces sedation with concomitant resting EEG waves, depression of the reticular activating system, and gradually developing hypotension — all effects attributed to peripheral and central adrenolytic mechanisms rather than to catecholamine depletion [3]. This mechanistic differentiation is critical: reserpine and tetrabenazine produce biphasic EEG responses (initial resting waves followed by arousal waves) driven by endogenously liberated noradrenaline, whereas xylopinine produces a monophasic sedative EEG pattern without triggering compensatory catecholamine release [1].

Adrenolytic Noradrenaline depletion CNS sedation Antihypertensive

Adrenergic Alpha-Blocker Classification: Pharmacological Annotation Differentiating Xylopinine from Dopamine-Centric THPBs

Xylopinine (beta-norcoralydine) is annotated in the Benzylisoquinoline Alkaloid Database (BIAdb) as an adrenergic alpha-blocker with antihypertensive properties, a functional classification supported by its inclusion in Harborne's Phytochemical Dictionary under this designation [1]. This receptor-level annotation is consistent with the in vivo observations of epinephrine/norepinephrine pressor response reversal in dogs [2]. In contrast, the closely related THPB tetrahydropalmatine is primarily characterized as a dopamine D₁/D₂ receptor antagonist with sedative-tranquilizing and analgesic properties — a fundamentally different receptor pharmacology despite the shared tetrahydroprotoberberine scaffold [3]. This divergence in primary receptor target (adrenergic alpha vs. dopaminergic) between two structurally similar THPBs underscores the procurement risk of generic class-level substitution.

Alpha-adrenoceptor blocker Antihypertensive Benzylisoquinoline alkaloid

Stereoselective In Vivo Pharmacokinetics: The (S)-Enantiomer is the Pharmacologically Relevant Form for In Vivo Studies

A 2025 study on the enantioselective complexation of xylopinine using cyclodextrin-assisted capillary electrophoresis and NMR spectroscopy confirmed that xylopinine (XPN) displays pronounced stereoselectivity in vivo, with the naturally occurring (S)-enantiomer emphasizing the need for reliable enantioselective analytical methods in pharmacological studies [1]. This finding is consistent with earlier pharmacological comparisons of l-, dl-, and d-isomers of xylopinine hydrochloride, which demonstrated that the l-isomer (S-(-)-xylopinine, i.e., beta-norcoralydine) is the pharmacologically active form for sedative, hypotensive, and adrenolytic effects [2]. The enantiomer-specific pharmacological effects of THPBs are a well-documented class characteristic; however, the specific in vivo stereoselectivity of xylopinine, combined with the availability of validated chiral CE/NMR analytical methods, provides procurement-relevant evidence that the (S)-enantiomer (CAS 523-02-4) must be specified for in vivo pharmacological studies, as the (R)-enantiomer or racemate may exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Enantioselective pharmacokinetics Stereoselectivity Cyclodextrin complexation Chiral analysis

beta-Norcoralydine (523-02-4) Best-Fit Research and Industrial Application Scenarios


Neuromuscular Junction Pharmacology: Stereospecific Blockade Studies Requiring Defined (S)-Enantiomer Methiodide Derivatives

Researchers investigating structure-activity relationships at the neuromuscular junction should procure beta-norcoralydine as the (S)-(-)-enantiomer (CAS 523-02-4) for conversion to its methiodide derivative. The (R)-cis-(S)-Cis configuration of the norcoralydine methiodide has been identified as the optimal stereochemical arrangement for neuromuscular blocking activity, and deuterium substitution at C-8 and C-13a further enhances potency [1]. This application scenario is supported by the direct head-to-head comparison of norcoralydine diastereomers demonstrating configuration-dependent blockade potency [2], and the availability of validated chiral analytical methods (cyclodextrin-assisted CE/NMR) for enantiomeric purity verification [3].

Adrenergic Alpha-Receptor Pharmacology: Adrenolytic Mechanism Studies Without Catecholamine Depletion Confounding

For investigations of alpha-adrenoceptor blockade mechanisms in cardiovascular or CNS models, beta-norcoralydine provides a clean adrenolytic phenotype that does not deplete neuronal noradrenaline stores — a key differentiator from reserpine and tetrabenazine, which produce biphasic EEG responses driven by catecholamine release [1]. The l-isomer produces monophasic sedation with EEG resting waves, long-lasting hypotension, and reversal of epinephrine/norepinephrine pressor responses in dogs and cats, consistent with peripheral and central adrenolytic mechanisms [2]. This scenario is directly supported by cross-study comparisons of xylopinine vs. reserpine/tetrabenazine on brain noradrenaline content and EEG patterns.

Innate Immunity and RNase L Pathway Research: Nanomolar Chemical Probe for 2-5A-Dependent Ribonuclease Activation

beta-Norcoralydine (l-norcoralydine) activates RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts, as measured by protein synthesis inhibition [1]. This nanomolar potency against a target in the 2-5A/RNase L innate immunity pathway distinguishes it from other commercially available THPBs (tetrahydropalmatine, berberine, cepharanthine), which are not reported to engage this target. Researchers studying antiviral innate immunity, prostate cancer (where RNase L mutations are implicated in hereditary prostate cancer susceptibility), or interferon signaling may find beta-norcoralydine to be a mechanistically unique chemical probe. Note that this evidence is categorized as supporting evidence due to the absence of direct comparator data for other THPBs in the same RNase L assay.

Differentiation-Inducing and Antiproliferative Studies: Monocytic Differentiation Without Cytotoxic Confounding

beta-Norcoralydine has been reported to arrest the proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer differentiation agent and for dermatological conditions such as psoriasis [1]. This differentiation-inducing activity, combined with the demonstrated weak cytotoxicity of xylopinine in cancer cell lines (in contrast to the potent cytotoxicity of cepharanthine: IC₅₀ 2.4–5.3 μM) [2], positions beta-norcoralydine as a candidate for differentiation-focused studies where cytotoxic confounding must be minimized. Procurement note: the differentiation-inducing data derive from patent-associated sources and require independent replication; researchers should verify activity in their specific cell models.

Quote Request

Request a Quote for beta-Norcoralydine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.